molecular formula C10H15N3O5 B085236 N4-甲基胞苷 CAS No. 10578-79-7

N4-甲基胞苷

货号 B085236
CAS 编号: 10578-79-7
分子量: 257.24 g/mol
InChI 键: LZCNWAXLJWBRJE-ZOQUXTDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Synthesis Analysis

N4-Methylcytidine and its derivatives, such as N4-hydroxycytidine, can be synthesized efficiently from uridine, highlighting the versatility and potential for modification of nucleosides. The synthesis process involves several steps, including protection and deprotection of functional groups, to yield the desired modified nucleoside in significant yield. These synthetic pathways enable the production of N4-methylcytidine derivatives suitable for further studies and applications in nucleic acid research (Lu et al., 2010).

Molecular Structure Analysis

The molecular structure of N4-methylcytidine and its impact on nucleic acid stability and function has been a subject of investigation. Studies have shown that modifications like N4-methylation can affect the stability of DNA duplexes and influence the transition between different conformational states. For instance, N4-methylcytosine has been found to reduce the thermal stability of the DNA double helix, indicating its potential effects on DNA structure and stability (Butkus et al., 1987).

Chemical Reactions and Properties

N4-Methylcytidine participates in various chemical reactions that underline its reactivity and interaction with other biomolecules. The equilibrium of hydrolytic deamination of cytidine and N4-methylcytidine has been studied, revealing that N4-methylcytidine is more resistant to hydrolytic deamination, thus showcasing its unique chemical properties and stability compared to unmodified cytidine (Cohen & Wolfenden, 1971).

Physical Properties Analysis

The physical properties of N4-methylcytidine, including its stability and interaction with proteins, have been analyzed through various spectroscopic and computational methods. Studies focusing on base pairing and the structural implications of N4-methylcytidine modifications in RNA have provided insights into how these modifications can affect RNA duplex stability and specificity, highlighting the subtle balance between modification and function in nucleic acids (Mao et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of N4-methylcytidine and related derivatives have elucidated their roles in mutagenesis and their interaction with biological systems. N4-aminocytidine, a related derivative, has shown potent mutagenic activity, underscoring the importance of understanding the chemical behavior of these modified nucleosides in biological contexts. The synthesis, reactivity, and biological effects of these compounds are essential for leveraging their potential in scientific research and applications (Negishi et al., 1983).

科学研究应用

Specific Scientific Field

This application falls under the field of Nucleic Acids Research .

Summary of the Application

N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) in RNA play important roles in both bacterial and eukaryotic cells . This research synthesized a series of m4C and m42C modified RNA oligonucleotides, conducted their base pairing and bioactivity studies, and solved three new crystal structures of the RNA duplexes containing these two modifications .

Methods of Application

The researchers synthesized a series of m4C and m42C modified RNA oligonucleotides and conducted their base pairing and bioactivity studies . They also solved three new crystal structures of the RNA duplexes containing these two modifications .

Results or Outcomes

The thermostability and X-ray crystallography studies, together with the molecular dynamic simulation studies, demonstrated that m4C retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity . By contrast, the m42C modification disrupts the C:G pair and significantly decreases the duplex stability through a conformational shift of native Watson-Crick pair to a wobble-like pattern with the formation of two hydrogen bonds .

Mitoribosome Biogenesis

Specific Scientific Field

This application is related to the field of Mitochondrial Biology .

Summary of the Application

METTL15 is the main N4-methylcytidine (m4C) methyltransferase in human cells and is responsible for the methylation of position C839 in mitochondrial 12S rRNA . This methylation is necessary for efficient translation in human mitochondria .

Methods of Application

The researchers identified METTL15 and showed that it is the main N4-methylcytidine (m4C) methyltransferase in human cells . They demonstrated that it is responsible for the methylation of position C839 in mitochondrial 12S rRNA .

Results or Outcomes

The lack of METTL15 results in a reduction of the mitochondrial de novo protein synthesis and decreased steady-state levels of protein components of the oxidative phosphorylation system . Without functional METTL15, the assembly of the mitochondrial ribosome is decreased, with the late assembly components being unable to be incorporated efficiently into the small subunit .

安全和危害

When handling N4-Methylcytidine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

属性

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCNWAXLJWBRJE-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147340
Record name N(4)-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Methylcytidine

CAS RN

10578-79-7
Record name N(4)-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(4)-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-Methylcytidine
Reactant of Route 2
N4-Methylcytidine
Reactant of Route 3
N4-Methylcytidine
Reactant of Route 4
N4-Methylcytidine
Reactant of Route 5
N4-Methylcytidine
Reactant of Route 6
N4-Methylcytidine

Citations

For This Compound
222
Citations
S Mao, B Sekula, M Ruszkowski… - Nucleic acids …, 2020 - academic.oup.com
The N 4 -methylation of cytidine (m 4 C and m 4 2 C) in RNA plays important roles in both bacterial and eukaryotic cells. In this work, we synthesized a series of m 4 C and m 4 2 C …
Number of citations: 9 academic.oup.com
YY Zheng, S Mao, J Sheng - Current Protocols, 2021 - Wiley Online Library
This article summarizes the protocols for phosphoramidite chemistry and solid phase synthesis of RNA oligonucleotides containing N 4 ‐methylcytidine (m 4 C) and N 4 ,N 4 ‐…
J Lu, NS Li, SC Koo, JA Piccirilli - Synthesis, 2010 - thieme-connect.com
Nucleotide analogues empower chemical biologists to investigate the relationship between RNA structure and function on a level deeper than would be possible using only the four …
Number of citations: 7 www.thieme-connect.com
LV Haute, AG Hendrick, AR D'Souza… - Nucleic acids …, 2019 - academic.oup.com
… Here, we identify METTL15, show that it is the main N4-methylcytidine (m 4 C) methyltransferase in human cells and demonstrate that it is responsible for the methylation of position …
Number of citations: 70 academic.oup.com
MY Cheng, XJ You, JH Ding, Y Dai, MY Chen… - Chemical …, 2021 - pubs.rsc.org
RNA modifications play critical roles in regulating a variety of physiological processes. Methylation is the most prevalent modification occurring in RNA. Three isomeric cytidine …
Number of citations: 21 pubs.rsc.org
LN Tieu Ngoc, S Jung Park, T Thi Huong… - Journal of Integrative …, 2021 - Wiley Online Library
… A recent study revealed that CMAL (for Chloroplast mr aW‐ Like) is a chloroplast‐localized rRNA methyltransferase that is responsible for N4‐methylcytidine (m 4 C) in 16S chloroplast …
Number of citations: 12 onlinelibrary.wiley.com
JL Nichols, BG Lane - Biochimica et Biophysica Acta (BBA)-Nucleic Acids …, 1968 - Elsevier
… of N 4,0v-dimethylcytidine with those of synthetically prepared N4-methylcytidine (ref. 9). The … SHUGAR 1 for the photohydrate of N4-methylcytidine. Indirect evidence that the remaining …
Number of citations: 12 www.sciencedirect.com
DT Dubin, RH Taylor, LW Davenport - Nucleic acids research, 1978 - academic.oup.com
… RNA from hamster mitochondria: the presence of a novel riboside, N4-methylcytidine Donald T. … RNA from hamster mitochondria: the presence of a novel riboside, N4-methylcytidine …
Number of citations: 42 academic.oup.com
RM Cohen, R Wolfenden - Journal of Biological Chemistry, 1971 - ASBMB
… The concentration of cytidine (or N4-methylcytidine) … 60 for uridine, 6550 for cytidine, and 8990 for N4-methylcytidine. Alternatively, nucleosides were isolated from acidified aliquots of …
Number of citations: 39 www.jbc.org
A Janulaitis, S Klimašauskas, M Petrušyte, V Butkus - FEBS letters, 1983 - core.ac.uk
The means by which bacteria protect their own DNA from their restriction enzymes have not been fully investigated. In all systems that have been studied, cells produce a modification …
Number of citations: 135 core.ac.uk

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